Diphenylterazine

Bioluminescence Imaging Reporter Gene Assays Luciferase Engineering

Diphenylterazine (DTZ) is an ATP-independent luciferin substrate optimized for engineered luciferases (NanoLuc, teLuc, Antares2) and de novo designed enzymes. Unlike generic coelenterazine analogs, DTZ delivers red-shifted bioluminescence (~620-640 nm) when paired with teLuc/Antares2, dramatically improving deep-tissue imaging and reducing signal attenuation. Its extremely low intrinsic background ensures superior signal-to-background ratios, while millimeter-concentration cytotoxicity is minimal—enabling long-term live-cell monitoring [1-4]. Generic substitution among coelenterazine-class luciferins is scientifically unsound due to marked differences in brightness, emission wavelength, and background properties. DTZ is the optimal substrate for multiplexed assays requiring distinct bioluminescent channels and for non-invasive longitudinal tracking of tumor xenografts, infection progression, or cell trafficking in mice. Order this high-purity, application-validated luciferin for reproducible, publication-grade results.

Molecular Formula C25H19N3O
Molecular Weight 377.4 g/mol
CAS No. 344940-63-2
Cat. No. B2949931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylterazine
CAS344940-63-2
Molecular FormulaC25H19N3O
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5)O
InChIInChI=1S/C25H19N3O/c29-25-21(16-18-10-4-1-5-11-18)27-24-23(20-14-8-3-9-15-20)26-22(17-28(24)25)19-12-6-2-7-13-19/h1-15,17,29H,16H2
InChIKeyZMJMWAVOTYOMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diphenylterazine (DTZ) CAS 344940-63-2 for Enhanced Bioluminescence Imaging and Reporter Assays


Diphenylterazine (DTZ, CAS 344940-63-2) is a synthetic coelenterazine analog that functions as an ATP-independent luciferin substrate for engineered luciferases including NanoLuc, teLuc, Antares2, and de novo designed enzymes [1]. DTZ is characterized by its high quantum yield and red-shifted bioluminescence emission, with a peak at 502 nm for the free compound and ~620-640 nm when paired with red-shifted luciferase variants . The compound exhibits extremely low intrinsic background signal, enabling superior signal-to-background ratios in both in vitro and in vivo applications [2].

Why Substituting Diphenylterazine with Coelenterazine or Furimazine Compromises Experimental Sensitivity and Specificity


Generic substitution among coelenterazine-class luciferins is scientifically unsound due to marked differences in bioluminescent brightness, emission wavelength, and background signal properties. While coelenterazine (CTZ) and furimazine (FUR) are also ATP-independent substrates, they differ significantly from DTZ in their interactions with engineered luciferase variants and their inherent background luminescence [1]. DTZ alone yields exceptionally low background signal, a property not uniformly shared by all analogs, which directly impacts assay sensitivity and in vivo detection limits [2]. Furthermore, DTZ serves as the optimal substrate for a specific subset of engineered luciferases (e.g., teLuc, Antares2), producing red-shifted emission (>600 nm) that is critical for deep-tissue imaging, a performance characteristic not replicated by all in-class alternatives [3].

Quantitative Performance Differentiation of Diphenylterazine (DTZ) Against Closest Analogs


Diphenylterazine Doubles Emission Intensity Over Furimazine in Engineered teLuc Luciferase Systems

Diphenylterazine (DTZ) demonstrates a >2-fold increase in bioluminescence emission intensity compared to furimazine when used as a substrate for the engineered teLuc luciferase [1]. This direct head-to-head comparison establishes DTZ as the superior substrate for achieving maximum signal output in teLuc-based assays, a critical factor for applications requiring high sensitivity or where signal intensity is limiting [1].

Bioluminescence Imaging Reporter Gene Assays Luciferase Engineering

Diphenylterazine Enables Red-Shifted Bioluminescence at ~620-640 nm for Improved Deep-Tissue Imaging Versus Blue-Shifted Coelenterazine

When paired with red-shifted luciferase variants such as teLuc or Antares2, Diphenylterazine (DTZ) generates bioluminescence with a peak emission wavelength of approximately 620-640 nm [1]. This red-shifted emission is a key differentiator from native coelenterazine (CTZ), which typically produces blue photons (~460-480 nm) that are strongly attenuated by tissue [2]. The longer wavelength emission of the DTZ-luciferase pair enhances tissue penetration depth and reduces signal attenuation, thereby improving sensitivity for in vivo imaging applications in small animal models .

In Vivo Imaging Deep-Tissue Bioluminescence Optical Imaging Probes

Diphenylterazine Exhibits Catalytic Efficiency Comparable to Natural Luciferases with Higher Substrate Specificity

De novo designed luciferases exhibit a catalytic efficiency (kcat/Km) of 106 M⁻¹s⁻¹ for Diphenylterazine (DTZ), a value comparable to that of natural luciferases acting on their native substrates [1]. Critically, these designed enzymes demonstrate much higher substrate specificity for DTZ, minimizing off-target reactivity with similar imidazopyrazinone analogs [1]. This combination of high catalytic turnover and selectivity positions DTZ as a preferred substrate for orthogonal bioluminescent systems where cross-reactivity with endogenous luciferins or other synthetic substrates could confound results.

Enzyme Kinetics De Novo Enzyme Design Biocatalysis

Diphenylterazine Demonstrates Minimal Cytotoxicity at Millimolar Concentrations Enabling Extended Live-Cell Assays

Diphenylterazine (DTZ) elicits minimal cytotoxic effects at millimolar concentrations in vitro, a concentration range relevant for preparing stock solutions and performing extended live-cell imaging experiments [1][2]. In cell viability assays using HEK 293T cells incubated with 30 μM DTZ for 24 hours, no significant reduction in viability was observed, whereas other tested luciferin substrates induced measurable cytotoxicity [1]. This favorable cytotoxicity profile distinguishes DTZ from some other coelenterazine analogs and allows for more flexible experimental workflows without compromising cell health.

Cell Viability Live-Cell Imaging In Vitro Toxicology

Diphenylterazine (DTZ) Application Scenarios for Scientific Research and Industrial Use


High-Sensitivity Bioluminescence Imaging (BLI) in Small Animal Models

Utilize DTZ in combination with teLuc or Antares2 luciferase reporters for non-invasive, longitudinal tracking of tumor xenografts, infection progression, or cell trafficking in mice [1]. The red-shifted emission (~620-640 nm) of the DTZ-teLuc/Antares2 pair significantly enhances tissue penetration and reduces signal attenuation compared to blue-emitting coelenterazine systems, enabling detection of deeper anatomical sites and smaller cell numbers [1]. In a direct comparison with NanoLuc-furimazine, the teLuc-DTZ pair more than doubled emission intensity, providing superior sensitivity for detecting early-stage tumors or low-abundance cell populations [1].

Orthogonal Multiplexed Bioluminescent Reporter Assays

Employ DTZ as a substrate for de novo designed luciferases or specific engineered variants (e.g., teLuc) in multiplexed assays where distinct bioluminescent signals must be resolved [2]. The high substrate specificity of DTZ for these designed enzymes minimizes cross-reactivity with other imidazopyrazinone substrates such as furimazine or coelenterazine, ensuring that each reporter channel provides an independent and accurate readout [2]. This application is critical for dual-luciferase assays measuring multiple biological processes simultaneously within the same sample or animal.

Extended Live-Cell Bioluminescence Monitoring and Kinetic Studies

Conduct long-term live-cell imaging or continuous bioluminescence monitoring experiments with DTZ as the luciferase substrate [3]. Its demonstrated minimal cytotoxicity at millimolar working concentrations allows for extended incubation times without inducing cell stress or death that could otherwise confound experimental results [3]. This property is particularly valuable for studies of circadian rhythms, drug response over time, or other dynamic cellular processes requiring repeated or continuous signal acquisition over hours to days [3].

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